2-(trifluoromethyl)propane-1,3-diol
Description
2-(Trifluoromethyl)propane-1,3-diol is a fluorinated diol characterized by a trifluoromethyl (-CF₃) group at the 2-position of the propane-1,3-diol backbone. While direct structural or synthetic data for this compound are absent in the provided evidence, its properties can be inferred through comparisons with structurally related propane-1,3-diol derivatives. The trifluoromethyl group imparts unique physicochemical traits, such as enhanced lipophilicity, metabolic stability, and electron-withdrawing effects, which distinguish it from non-fluorinated analogs .
Properties
CAS No. |
125369-54-2 |
|---|---|
Molecular Formula |
C4H7F3O2 |
Molecular Weight |
144.09 g/mol |
IUPAC Name |
2-(trifluoromethyl)propane-1,3-diol |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)3(1-8)2-9/h3,8-9H,1-2H2 |
InChI Key |
KGJGAGLIIUNICR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(trifluoromethyl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the trifluoromethylation of propane-1,3-diol using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H). The reaction typically requires the presence of a base, such as potassium carbonate (K2CO3), and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
2-(Trifluoromethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-(Trifluoromethyl)propane-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(trifluoromethyl)propane-1,3-diol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Key Derivatives
Propane-1,3-diol derivatives vary widely based on substituents at the 2-position. Representative analogs include:
Key Observations :
- Electron-Withdrawing Effects : The -CF₃ group in this compound increases acidity of adjacent hydroxyl groups compared to electron-donating substituents (e.g., methoxy or hydroxyaryl groups) .
- Lipophilicity: Fluorinated derivatives like 2-[2-bromo-5-(trifluoromethyl)benzyl]-1,3-propanediol exhibit higher logP values than non-fluorinated analogs, influencing bioavailability .
Cytotoxicity and Antitumor Potential
- Aryl-Substituted Analogs: Compounds like 2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol () show moderate cytotoxicity (IC₅₀ = 32.21 μg/mL against A549 lung cancer cells), likely due to phenolic moieties .
Immunosuppressive and Anti-inflammatory Effects
- 2-Aminopropane-1,3-diol Derivatives: highlights immunosuppressive activity in analogs with amino and acyl-protected groups, suggesting structural flexibility for therapeutic optimization .
Natural Product Roles
- Lignan and Phenylpropanoid Derivatives: Compounds like threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol () exhibit anti-inflammatory and antioxidant activities, attributed to their polyphenolic structures .
Physicochemical Properties
Biological Activity
2-(Trifluoromethyl)propane-1,3-diol, also known as trifluoromethyl propane diol, is a compound featuring a trifluoromethyl group attached to a propane-1,3-diol backbone. This structure imparts unique chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and biochemistry. The trifluoromethyl group is known for enhancing the bioactivity of organic compounds, influencing solubility, metabolic stability, and interaction with biological targets.
The molecular formula of this compound is C4H7F3O2. The presence of the trifluoromethyl group (–CF3) significantly alters the physical and chemical properties of the compound, such as increasing lipophilicity and modulating hydrogen bonding capabilities.
Research indicates that compounds with trifluoromethyl groups often interact with biological targets through various mechanisms:
- Covalent Bond Formation : Trifluoromethyl ketones can form covalent bonds with target proteins, leading to inhibition of their function.
- Neuroprotective Effects : In vitro studies have shown that similar compounds exhibit neuroprotective effects against apoptosis in cerebellar granule neurons.
Neuroprotective Effects
Studies have demonstrated that this compound may exhibit neuroprotective properties. For instance, it has been reported to protect against low potassium-induced apoptosis in neuronal cells through multiple biochemical pathways.
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored. Similar trifluoromethyl-containing compounds have shown varying degrees of activity against bacteria and fungi. The structural features likely contribute to their efficacy by altering membrane fluidity or inhibiting key metabolic pathways in microorganisms .
Antioxidant Properties
Research has indicated that compounds containing the trifluoromethyl group may possess antioxidant activities. This is crucial for protecting cells from oxidative stress and could have implications for various diseases linked to oxidative damage .
Case Studies
-
Neuroprotection in Cerebellar Granule Neurons :
- A study demonstrated that this compound provided significant protection against apoptosis induced by low potassium levels in cerebellar granule neurons. This was attributed to its ability to modulate intracellular signaling pathways involved in cell survival.
- Antimicrobial Efficacy :
Research Findings
A summary of research findings related to the biological activity of this compound is presented in the following table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
